4-(2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethyl)piperidine
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Overview
Description
4-(2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethyl)piperidine is a heterocyclic compound that contains both a piperidine ring and an oxadiazole ring. The presence of these rings makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science. The oxadiazole ring, in particular, is known for its biological activity and has been studied for its potential therapeutic applications.
Preparation Methods
The synthesis of 4-(2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethyl)piperidine typically involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The general synthetic route includes the following steps:
Cyclization: Benzophenone hydrazide is cyclized to form the oxadiazole ring.
Nucleophilic Alkylation: The oxadiazole ring is then alkylated with an appropriate alkylating agent to introduce the piperidine moiety.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
4-(2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or oxadiazole ring is substituted with different functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound.
Scientific Research Applications
4-(2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethyl)piperidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound has been studied for its potential biological activity, including its anticancer, antibacterial, and antiviral properties
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethyl)piperidine involves its interaction with specific molecular targets and pathways within cells. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
4-(2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethyl)piperidine can be compared with other similar compounds, such as:
1,2,4-Oxadiazole: Another oxadiazole derivative with similar biological activity but different chemical properties.
1,3,4-Thiadiazole: A sulfur-containing analog of oxadiazole with distinct biological and chemical properties.
Piperidine Derivatives: Compounds containing the piperidine ring but with different substituents, leading to varied biological activities and applications
The uniqueness of this compound lies in its combination of the oxadiazole and piperidine rings, which confer both stability and biological activity, making it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C10H17N3O |
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Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-methyl-5-(2-piperidin-4-ylethyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C10H17N3O/c1-8-12-13-10(14-8)3-2-9-4-6-11-7-5-9/h9,11H,2-7H2,1H3 |
InChI Key |
PYCKNSCZLMWYRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)CCC2CCNCC2 |
Origin of Product |
United States |
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